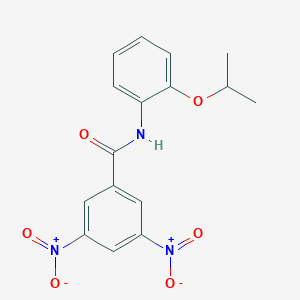
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE is an organic compound with the molecular formula C16H15N3O6 and a molecular weight of 345.31 g/mol. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE typically involves nitration reactions followed by amide formation. The nitration of benzene derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reacted with 2-isopropoxyaniline under appropriate conditions to form the desired benzamide . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for determining the standard molar enthalpy of combustion and formation.
Biology: The compound has been studied for its potential to inhibit the replication of viruses, including the Hepatitis C virus.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antiviral properties.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to the inhibition of viral replication processes, although the exact molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE can be compared with other similar compounds such as:
3,5-dinitro-N-(1-phenylethyl)benzamide: This compound also contains dinitro groups and a benzamide structure but differs in the substituent on the amide nitrogen.
3,5-dinitro-N-(2-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C16H15N3O6 |
|---|---|
Molekulargewicht |
345.31g/mol |
IUPAC-Name |
3,5-dinitro-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15N3O6/c1-10(2)25-15-6-4-3-5-14(15)17-16(20)11-7-12(18(21)22)9-13(8-11)19(23)24/h3-10H,1-2H3,(H,17,20) |
InChI-Schlüssel |
CCQALPQJTBAZCP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















